4-Br-PPHL vs. Non-Substituted PPHL 7: Enabling Pan-Receptor LasR Activity
The 4-bromo substituent is essential for activity against the LasR receptor in Pseudomonas aeruginosa. In E. coli reporter gene assays expressing LasR, 4-bromo PPHL (compound 8) inhibited OdDHL-induced LasR activation with an IC50 of 0.34 µM [1]. In contrast, the non-halogenated parent PPHL 7 exhibited no measurable antagonism against LasR under identical conditions [2]. This represents a qualitative gain-of-function conferred by the 4-bromo group, not merely a potency shift.
| Evidence Dimension | LasR receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.34 µM (340 nM) |
| Comparator Or Baseline | PPHL 7 (non-substituted phenylpropionyl HSL): No antagonism detected at LasR |
| Quantified Difference | Qualitative gain of activity (from inactive to IC50 = 340 nM) |
| Conditions | E. coli DH5α reporter strain expressing P. aeruginosa LasR; antagonist mode with autoinducer OdDHL at approximate EC50 concentration |
Why This Matters
For researchers studying P. aeruginosa virulence pathways under LasR control, PPHL 7 cannot serve as a substitute because it completely lacks LasR activity, whereas 4-Br-PPHL provides low-micromolar antagonist coverage.
- [1] Geske, G. D., Mattmann, M. E., & Blackwell, H. E. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5978–5981. Table 1, Entry 7 (Compound 8): IC50 TraR = 0.92 µM, IC50 LasR = 0.34 µM, IC50 LuxR = 1.35 µM. View Source
- [2] Geske, G. D., et al. (2008). ibid. Manuscript text: '4-bromo PPHL 8 is a potent inhibitor of TraR, LasR, and LuxR, while the non-substituted PPHL 7 displays minimal activity against all three receptors.' View Source
